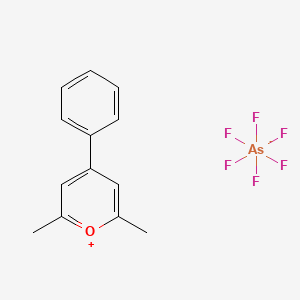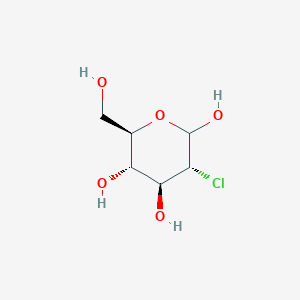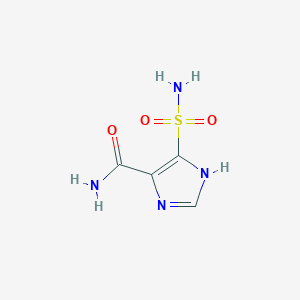
2-Hydroxy-5-thiocyanatobenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-5-thiocyanatobenzaldehyde is an organic compound that belongs to the class of benzaldehydes It is characterized by the presence of a hydroxyl group at the second position and a thiocyanate group at the fifth position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-5-thiocyanatobenzaldehyde typically involves the thiocyanation of 2-Hydroxybenzaldehyde. One common method includes the reaction of 2-Hydroxybenzaldehyde with thiocyanogen in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane at a controlled temperature to ensure the selective introduction of the thiocyanate group at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain precise control over reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-5-thiocyanatobenzaldehyde can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The thiocyanate group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to replace the thiocyanate group.
Major Products Formed
Oxidation: Quinones
Reduction: Alcohols
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
2-Hydroxy-5-thiocyanatobenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Hydroxy-5-thiocyanatobenzaldehyde involves its interaction with various molecular targets. The thiocyanate group can interact with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The hydroxyl group can form hydrogen bonds with biological molecules, affecting their structure and function. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-5-nitrobenzaldehyde
- 2-Hydroxy-5-methoxybenzaldehyde
- 2-Hydroxy-5-ethylbenzaldehyde
Comparison
2-Hydroxy-5-thiocyanatobenzaldehyde is unique due to the presence of the thiocyanate group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. For example, 2-Hydroxy-5-nitrobenzaldehyde has a nitro group that makes it more electron-withdrawing, affecting its reactivity differently. Similarly, 2-Hydroxy-5-methoxybenzaldehyde has a methoxy group that influences its solubility and reactivity.
Properties
Molecular Formula |
C8H5NO2S |
|---|---|
Molecular Weight |
179.20 g/mol |
IUPAC Name |
(3-formyl-4-hydroxyphenyl) thiocyanate |
InChI |
InChI=1S/C8H5NO2S/c9-5-12-7-1-2-8(11)6(3-7)4-10/h1-4,11H |
InChI Key |
AXWRATSARQJMBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1SC#N)C=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![5-[(3aR,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-(4-iodophenoxy)ethyl]pentanamide](/img/structure/B12828085.png)
![1,3-dichloro-5-[(Z)-2-[4-(trifluoromethyl)phenyl]ethenyl]benzene](/img/structure/B12828103.png)





